molecular formula C22H19N5O2S B5516019 4-({(E)-[3-(BENZYLOXY)-4-METHOXYPHENYL]METHYLIDENE}AMINO)-5-(3-PYRIDINYL)-4H-1,2,4-TRIAZOLE-3-THIOL

4-({(E)-[3-(BENZYLOXY)-4-METHOXYPHENYL]METHYLIDENE}AMINO)-5-(3-PYRIDINYL)-4H-1,2,4-TRIAZOLE-3-THIOL

Cat. No.: B5516019
M. Wt: 417.5 g/mol
InChI Key: YBALWHUNXNOZBL-ZMOGYAJESA-N
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Description

4-({(E)-[3-(BENZYLOXY)-4-METHOXYPHENYL]METHYLIDENE}AMINO)-5-(3-PYRIDINYL)-4H-1,2,4-TRIAZOLE-3-THIOL is a useful research compound. Its molecular formula is C22H19N5O2S and its molecular weight is 417.5 g/mol. The purity is usually 95%.
The exact mass of the compound 4-{[3-(benzyloxy)-4-methoxybenzylidene]amino}-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol is 417.12594604 g/mol and the complexity rating of the compound is 637. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer Applications

Research has shown that derivatives of 1,2,4-triazole have been synthesized and evaluated for their anticancer activity. Specifically, a study by Bekircan et al. (2008) synthesized compounds through the treatment of a precursor with various aromatic aldehydes, resulting in arylidene hydrazides. These compounds were screened for anticancer activity against a panel of 60 cell lines derived from nine cancer types, showcasing potential in cancer treatment research (Bekircan, Kucuk, Kahveci, & Bektaş, 2008).

Antimicrobial Activities

Another study by Bektaş et al. (2010) focused on the synthesis of new 1,2,4-triazole derivatives and their antimicrobial activities. The compounds exhibited good to moderate activities against tested microorganisms, indicating their potential as antimicrobial agents (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2010).

Corrosion Inhibition

In the field of corrosion science, triazole derivatives have been investigated as corrosion inhibitors. Ansari et al. (2014) synthesized Schiff’s bases from triazole compounds, which were studied as corrosion inhibitors for mild steel in hydrochloric acid solution. The study revealed that these compounds are effective in protecting mild steel against corrosion, which is crucial for extending the lifespan of metal components in industrial applications (Ansari, Quraishi, & Singh, 2014).

Safety and Hazards

As with any chemical compound, appropriate safety precautions should be taken when handling this compound. Without specific information, it’s difficult to comment on the specific hazards associated with this compound .

Future Directions

The study of 1,2,4-triazole derivatives is a very active area of research, given their wide range of biological activities. Future research could potentially explore the biological activity of this specific compound, or use it as a starting point for the synthesis of new compounds .

Properties

IUPAC Name

4-[(E)-(4-methoxy-3-phenylmethoxyphenyl)methylideneamino]-3-pyridin-3-yl-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N5O2S/c1-28-19-10-9-17(12-20(19)29-15-16-6-3-2-4-7-16)13-24-27-21(25-26-22(27)30)18-8-5-11-23-14-18/h2-14H,15H2,1H3,(H,26,30)/b24-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBALWHUNXNOZBL-ZMOGYAJESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=NN2C(=NNC2=S)C3=CN=CC=C3)OCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=N/N2C(=NNC2=S)C3=CN=CC=C3)OCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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